Aurantin b

Catalog No.
S648544
CAS No.
M.F
C44H60O12
M. Wt
780.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aurantin b

Product Name

Aurantin b

IUPAC Name

(7E,9E,11E)-12-[(1Z,6Z)-16-[(2S,3R,5S,6S)-3,5-dihydroxy-6-methyl-4-oxooxan-2-yl]oxy-4-hydroxy-3,7,15,19-tetramethyl-8,10-dioxo-9-oxatetracyclo[9.9.0.02,6.012,17]icosa-1,6,18-trien-20-yl]-3-hydroxy-2,5,7-trimethyldodeca-7,9,11-trienoic acid

Molecular Formula

C44H60O12

Molecular Weight

780.9 g/mol

InChI

InChI=1S/C44H60O12/c1-20(16-21(2)17-32(45)26(7)41(50)51)12-10-9-11-13-28-23(4)18-31-29(15-14-22(3)40(31)55-44-39(49)38(48)37(47)27(8)54-44)36-35(28)34-25(6)33(46)19-30(34)24(5)42(52)56-43(36)53/h9-13,18,21-22,25-29,31-33,36-37,39-40,44-47,49H,14-17,19H2,1-8H3,(H,50,51)/b10-9+,13-11+,20-12+,30-24-,35-34-/t21?,22?,25?,26?,27-,28?,29?,31?,32?,33?,36?,37-,39-,40?,44+/m0/s1

InChI Key

MPPYMLNQFAPEHU-WICFQGSQSA-N

Canonical SMILES

CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(C4=C5C(C(CC5=C(C(=O)OC(=O)C24)C)O)C)C=CC=CC=C(C)CC(C)CC(C(C)C(=O)O)O)C

Isomeric SMILES

C[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)OC2C(CCC3C2C=C(C(/C/4=C/5\C(C(C\C5=C(\C(=O)OC(=O)C34)/C)O)C)/C=C/C=C/C=C(\C)/CC(C)CC(C(C)C(=O)O)O)C)C)O)O

Aurantin is a chemical compound known for its role as a prodrug of phenytoin, which is widely used in the treatment of seizures. Specifically, Aurantin, also referred to as fosphenytoin sodium, is a water-soluble derivative that enhances the bioavailability of phenytoin, particularly in intravenous applications. Upon administration, Aurantin is converted into phenytoin, which exerts its pharmacological effects by stabilizing neuronal membranes and preventing the spread of seizure activity in the brain. The compound has a distinctive molecular structure that contributes to its solubility and efficacy.

The primary chemical reaction involving Aurantin is its conversion to phenytoin. This transformation occurs through hydrolysis, where phosphatases play a significant role. The reaction can be summarized as follows:

FosphenytoinHydrolysisPhenytoin+Phosphate+Formate\text{Fosphenytoin}\xrightarrow{\text{Hydrolysis}}\text{Phenytoin}+\text{Phosphate}+\text{Formate}

This conversion is rapid, with a half-life of approximately 15 minutes when administered intravenously. The reaction not only produces phenytoin but also generates phosphate and formaldehyde as byproducts, which may have biological implications at higher concentrations .

Aurantin exhibits significant biological activity primarily through its active metabolite, phenytoin. The anticonvulsant effects are attributed to the inhibition of voltage-gated sodium channels in neuronal cells, thereby stabilizing the neuronal membrane and preventing excessive neuronal firing. This mechanism is crucial in managing various types of seizures, including tonic-clonic and partial seizures. Additionally, phenytoin's pharmacokinetics are influenced by factors such as protein binding (95% to 99% bound to plasma proteins) and hepatic metabolism .

The synthesis of Aurantin involves several steps that focus on enhancing the solubility and bioavailability of phenytoin. One common method includes:

  • Phosphorylation of Phenytoin: Phenytoin is reacted with phosphoric acid or its derivatives to introduce phosphate groups.
  • Formation of Sodium Salt: The resulting compound is then converted into its sodium salt form, fosphenytoin sodium.
  • Purification: The product undergoes purification processes to remove any unreacted materials and byproducts.

This synthetic pathway allows for the creation of a compound that can be administered intravenously with improved pharmacokinetic properties compared to phenytoin alone.

Aurantin is primarily used in clinical settings for:

  • Seizure Management: It serves as an effective treatment for status epilepticus and other seizure disorders due to its rapid onset of action.
  • Intravenous Administration: Its water-soluble nature makes it suitable for intravenous use, providing an alternative for patients who cannot take oral medications.
  • Prodrug Strategy: Aurantin exemplifies the use of prodrugs in pharmacotherapy, enhancing drug delivery and patient compliance.

Interaction studies involving Aurantin focus on its pharmacokinetic interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19. These interactions can lead to altered plasma levels of phenytoin and other co-administered medications, necessitating careful monitoring during treatment. Additionally, the presence of other drugs that displace phenytoin from protein-binding sites can affect its therapeutic efficacy and safety profile .

Several compounds exhibit similarities to Aurantin in terms of structure or function. Below are some notable examples:

CompoundSimilarityUnique Features
PhenytoinActive metabolite of AurantinEstablished anticonvulsant; less soluble
EthosuximideAnticonvulsantPrimarily used for absence seizures
CarbamazepineAnticonvulsantDifferent mechanism; also used for mood stabilization
LamotrigineAnticonvulsantBroad-spectrum; used for bipolar disorder

Aurantin's uniqueness lies in its formulation as a prodrug that enhances the solubility and bioavailability of phenytoin while minimizing some adverse effects associated with direct phenytoin administration.

XLogP3

4.5

Dates

Last modified: 07-20-2023

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